
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as THU, and it is a white crystalline powder that is soluble in water and organic solvents. THU has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential use in cancer treatment and other medical applications.
Mechanism of Action
The mechanism of action of THU is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. THU has also been shown to inhibit the activity of certain enzymes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
THU has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and anti-oxidant properties. THU has also been investigated for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
THU has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-tumor activity in various cancer cell lines. However, there are also some limitations to the use of THU in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of THU is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on THU. One area of interest is the development of new synthetic methods for THU that are more efficient and cost-effective. Another area of interest is the investigation of THU for its potential use in combination with other chemotherapeutic agents to enhance anti-tumor activity. Additionally, further research is needed to fully understand the mechanism of action of THU and to identify potential targets for its use in cancer treatment and other medical applications.
Synthesis Methods
The synthesis of THU can be achieved through a number of methods. One common method involves the reaction of 2-amino-3-methylpyridine with o-tolyl isocyanate in the presence of a suitable solvent such as ethanol or acetonitrile. Another method involves the reaction of 2-amino-3-methylpyridine with o-tolyl isocyanate in the presence of a suitable catalyst such as triethylamine or pyridine.
Scientific Research Applications
THU has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of THU is in cancer treatment. THU has been shown to have anti-tumor activity in vitro and in vivo, and it has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-2-3-5-12(10)16-14(18)15-8-13(17)11-6-7-19-9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXFJBQZWRBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


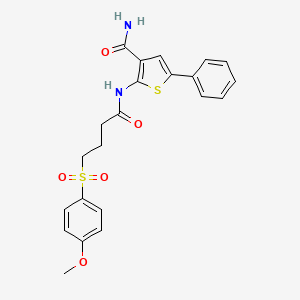
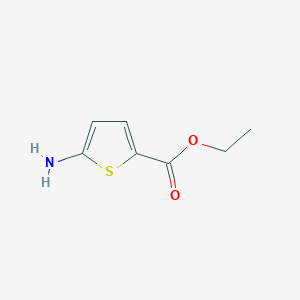

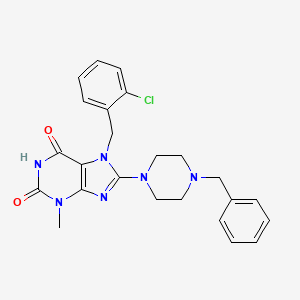


![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)
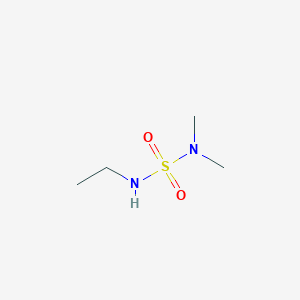
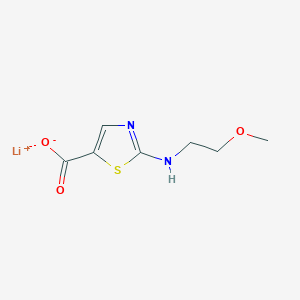

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
